DMPQ Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

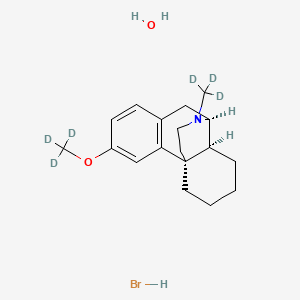

DMPQ Dihydrochloride is a potent and selective inhibitor of human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) with an IC50 of 80 nM . It displays over 100-fold selectivity over EGFR tyrosine kinase, erbB2, p56, protein kinase A, and protein kinase C .

Molecular Structure Analysis

The molecular weight of DMPQ Dihydrochloride is 339.22 . Its chemical formula is C16H14N2O2.2HCl .Physical And Chemical Properties Analysis

DMPQ Dihydrochloride has a molecular weight of 339.22 and a chemical formula of C16H14N2O2.2HCl . It is soluble in water up to 100 mM .Aplicaciones Científicas De Investigación

Measurement of Plasma Oxidative Capacity : DMPD is used to measure antioxidant potential. A modified DMPD method measures the oxidant potential of plasma, which has been shown to increase significantly during human aging (Mehdi & Rizvi, 2013).

Coordination Polymers Synthesis : Attempts to synthesize coordination polymers of DMPD with different metal ions have been made. The study involved the creation of DMPD polymer and its characterization with various metal ions like Cu2+, Zn2+, Co2+, etc. (Raj, Raj, Patel, & Shah, 1999).

Study of Surface Acidity in Pharmaceuticals : The surface acidity of pharmaceutical excipients, like dicalcium phosphate anhydrous (DCP), was adjusted and evaluated for its impact on the decomposition rate of hydrolyzable drugs. This involved the use of spectrophotometric methods and stability studies (Glombitza & Schmidt, 1995).

Treatment of Genetic Mitochondrial Diseases : Dichloroacetate (DCA), which shares similarities in the name but is a different compound, has been studied for its role in treating genetic mitochondrial diseases, primarily affecting the pyruvate dehydrogenase complex (Stacpoole, Kurtz, Han, & Langaee, 2008).

Microbial Degradation of Aromatic Compounds : The microbial degradation of aromatic compounds like phenol and 3,4-dimethylphenol by Pseudomonas sp. strain CF600 involves a meta-cleavage pathway encoded by a cluster of genes including dmpKLMNOPBC and D (Shingler, Powlowski, & Marklund, 1992).

Lysine Hydrochloride Penetration in Lecithin Monolayers : The penetration of lysine hydrochloride into lecithin monolayers was measured to understand the interaction of positively charged lysine with biomembranes (Nakagaki & Okamura, 1983).

Mecanismo De Acción

Target of Action

DMPQ Dihydrochloride is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . The PDGFRβ is a cell surface receptor that binds to platelet-derived growth factors (PDGFs), leading to autophosphorylation and activation of signal transduction pathways that are critical for cell proliferation, differentiation, and migration .

Mode of Action

DMPQ Dihydrochloride interacts with PDGFRβ, inhibiting its tyrosine kinase activity . This inhibition prevents the receptor from responding to PDGFs, thereby blocking the downstream signaling pathways . It shows an IC50 value of 80 nM, indicating its high potency . Moreover, it displays over 100-fold selectivity over other kinases such as EGFR, PKA, PKC, p56, and erbB2 .

Biochemical Pathways

The primary biochemical pathway affected by DMPQ Dihydrochloride is the PDGFRβ signaling pathway . By inhibiting PDGFRβ, DMPQ Dihydrochloride disrupts the normal cellular responses to PDGFs, which can include cell proliferation, differentiation, and migration .

Pharmacokinetics

It is soluble in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of DMPQ Dihydrochloride’s action primarily involve the inhibition of PDGFRβ signaling . This can lead to changes in cellular behaviors such as proliferation, differentiation, and migration .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its stability and activity .

Propiedades

IUPAC Name |

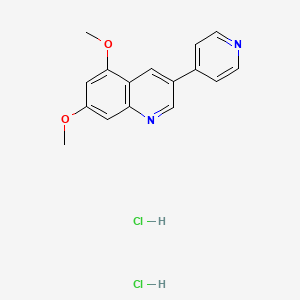

5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAOKYVJCNJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMPQ Dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.